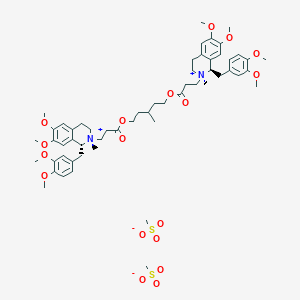
(Acetylacetonato)dicarbonylrhodium(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acetylacetonato)dicarbonylrhodium(I) is a coordination compound composed of a rhodium atom bonded to two acetylacetonate ligands and two carbonyl groups . This organometallic compound is highly stable and readily dissolves in most organic solvents .
Synthesis Analysis
The synthesis of (Acetylacetonato)dicarbonylrhodium(I) involves the use of certain catalyst solution concentrations. The rate of catalysis reaction of hydroformylation of olefin under this catalyst solution concentration is calculated by the mole number that in the unit time, in per volume of catalyst solution, reaction mass (in alkene) consumes .Chemical Reactions Analysis
(Acetylacetonato)dicarbonylrhodium(I) is used as a catalyst for various carbonylation reactions, silylcarbocyclizations, conjugate additions to eons, carbamoylstannation, and reduction of aromatic nitro compounds .Physical And Chemical Properties Analysis
(Acetylacetonato)dicarbonylrhodium(I) is a solid with a melting point of 154-156 °C . Its linear formula is Rh (CO)2(C5H7O2) and it has a molecular weight of 258.03 .Wissenschaftliche Forschungsanwendungen
Catalyst for Carbonylation Reactions
(Acetylacetonato)dicarbonylrhodium(I) is often used as a catalyst for various carbonylation reactions . Carbonylation is a chemical reaction that involves the addition of a carbonyl group (C=O) to a molecule. This process is crucial in the production of a wide range of chemicals, including pharmaceuticals and polymers.
Silylcarbocyclizations
This compound is also employed in silylcarbocyclizations . These reactions involve the formation of cyclic structures with silicon atoms, which are important in the synthesis of complex organic molecules.
Conjugate Additions to Enones
(Acetylacetonato)dicarbonylrhodium(I) can facilitate conjugate additions to enones . This process is a key step in the synthesis of many biologically active compounds, including certain types of steroids and alkaloids.
Carbamoylstannation
Carbamoylstannation is another reaction where (Acetylacetonato)dicarbonylrhodium(I) is used . This reaction involves the introduction of a carbamoyl group (CONH2) and a tin atom into a molecule, which can be useful in the synthesis of certain pharmaceuticals.
Reduction of Aromatic Nitro Compounds
This compound is also used in the reduction of aromatic nitro compounds . These reductions are important in the production of amines, which are key building blocks in the synthesis of many pharmaceuticals and dyes.
Hydroformylation Catalyst
(Acetylacetonato)dicarbonylrhodium(I) is employed in the in situ formation of a fluorous-soluble hydroformylation catalyst . Hydroformylation is a crucial industrial process used in the production of aldehydes, which are intermediates in the synthesis of various chemicals, including detergents and plasticizers.
Safety and Hazards
Wirkmechanismus
Target of Action
(Acetylacetonato)dicarbonylrhodium(I) is an organorhodium compound It’s known that organorhodium compounds are often used as catalysts in various chemical reactions .
Mode of Action
(Acetylacetonato)dicarbonylrhodium(I) consists of two CO ligands and an acetylacetonate . It adopts a square planar molecular geometry . The molecules stack with Rh—Rh distances of about 326 pm . This compound is used as a precursor to homogeneous catalysts .
Biochemical Pathways
It’s known to be employed in the in situ formation of a fluorous-soluble hydroformylation catalyst .
Pharmacokinetics
It’s worth noting that this compound is a dark green solid that dissolves in acetone and benzene, giving yellow solutions .
Result of Action
It’s known to be used in the formation of a fluorous-soluble hydroformylation catalyst , which suggests it may play a role in facilitating certain types of chemical reactions.
Action Environment
It’s known that this compound is a dark green solid that dissolves in acetone and benzene , suggesting that its solubility and stability may be influenced by the solvent environment.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (Acetylacetonato)dicarbonylrhodium(I) can be achieved through a reaction between rhodium(I) carbonyl chloride and acetylacetone in the presence of a base.", "Starting Materials": [ "Rhodium(I) carbonyl chloride", "Acetylacetone", "Base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Add rhodium(I) carbonyl chloride to a flask containing a solvent such as dichloromethane or chloroform.", "Add a base to the flask to deprotonate the acetylacetone.", "Slowly add the deprotonated acetylacetone to the flask while stirring.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and filter off any solids.", "Concentrate the filtrate to obtain the desired product, (Acetylacetonato)dicarbonylrhodium(I)." ] } | |
CAS-Nummer |
14874-82-9 |
Produktname |
(Acetylacetonato)dicarbonylrhodium(I) |
Molekularformel |
C₇H₇O₄Rh |
Molekulargewicht |
258.03 |
Synonyme |
Acetylacetonatorhodium Dicarbonyl; Dicarbonyl(2,4-pentanedionato)rhodium; Dicarbonyl(2,4-pentanedionato-κO,κO’)rhodium; Dicarbonylacetylacetonatorhodium; Dicarbonylacetylacetonatorhodium(I); Dicarbonylrhodium Acetylacetonate; Dicarbonylrhodium(I) Ace |
Herkunft des Produkts |
United States |
Q & A
Q1: How does the interaction between (acetylacetonato)dicarbonylrhodium(I) and solvents affect its vibrational properties?
A1: Research using two-dimensional ultrafast infrared vibrational echo experiments on Rh(CO)2acac in dibutyl phthalate revealed that solute-solvent interactions significantly influence the vibrational frequencies of the compound's carbonyl groups. [] These studies demonstrated that variations in the local environment surrounding the Rh(CO)2acac molecule, caused by the solvent, lead to changes in the frequencies of its symmetric and antisymmetric CO stretching modes. This phenomenon, known as inhomogeneous broadening, highlights the sensitivity of vibrational spectroscopy to the local environment of molecules in solution.
Q2: What is the role of (acetylacetonato)dicarbonylrhodium(I) in catalytic reactions, particularly hydroformylation?
A2: Rh(CO)2acac acts as a precursor to catalytically active species in reactions like hydroformylation. [] It can be transformed into rhodium nanoparticles, which then serve as a reservoir for soluble rhodium species. These species are highly active in catalyzing the hydroformylation of alkenes, a reaction with significant industrial importance for producing aldehydes.
Q3: What spectroscopic techniques are used to characterize (acetylacetonato)dicarbonylrhodium(I)?
A3: (Acetylacetonato)dicarbonylrhodium(I) has been characterized using Infrared (IR) and Hydrogen Nuclear Magnetic Resonance (H-NMR) spectroscopy. [] These techniques provide insights into the compound's structure and bonding characteristics, confirming its identity and purity.
Q4: Can you explain the significance of studying the vibrational dephasing of (acetylacetonato)dicarbonylrhodium(I)?
A4: Picosecond vibrational echo studies focusing on the asymmetric stretching mode of Rh(CO)2acac in various media help elucidate the mechanisms of vibrational energy transfer and relaxation processes in condensed phases. [] By analyzing the temperature dependence of vibrational dephasing, researchers can gain insights into the interactions between the vibrational modes of the molecule and its surrounding environment, be it a liquid or a glassy matrix. This knowledge is crucial for understanding the dynamics of chemical reactions and energy transfer processes in condensed phases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








